![molecular formula C24H30N4O4 B2973032 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 887225-59-4](/img/structure/B2973032.png)
1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
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Description
1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research on indole-2-carboxamides, a structural class related to the compound , has shown potential in the modulation of the cannabinoid type 1 receptor (CB1). For example, optimization studies on chemical functionalities of indole-2-carboxamides have identified key structural requirements for allosteric modulation of CB1, including chain length and electron withdrawing groups, which significantly impact binding affinity and cooperativity (Khurana et al., 2014). Such findings suggest that similarly structured compounds could be explored for their potential as allosteric modulators of protein receptors.
Synthesis and Transformation of Heterocyclic Compounds
Studies on the synthesis and transformation of heterocyclic compounds, such as the reaction of indole carboxylic acid/amide with propargyl alcohols, demonstrate the chemical versatility and potential pharmaceutical applications of these molecules. For instance, the formation of fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) through such reactions highlights the compound's relevance in creating structurally diverse molecules for further pharmacological exploration (Selvaraj et al., 2019).
Chemical Synthesis Techniques
Further, advancements in chemical synthesis techniques, such as the development of enantioselective processes for the preparation of CGRP receptor inhibitors, underscore the importance of specific chemical scaffolds in drug development. The convergent, stereoselective synthesis approaches provide a roadmap for the synthesis of complex molecules, potentially including the target compound, for therapeutic applications (Cann et al., 2012).
Reversible Hydrogen Storage
Additionally, research on substituted piperidines and octahydroindoles for reversible hydrogen storage demonstrates the application of nitrogen-containing heterocycles in energy storage technologies. This suggests that compounds with similar structures could be explored for their utility in sustainable energy solutions (Cui et al., 2008).
properties
IUPAC Name |
1-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c25-23(31)17-9-13-27(14-10-17)24(32)22(30)19-15-28(20-8-4-3-7-18(19)20)16-21(29)26-11-5-1-2-6-12-26/h3-4,7-8,15,17H,1-2,5-6,9-14,16H2,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKIUOTYBJJFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide |
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